Olsalazine Dimethyl Ester

Pharmacopoeial impurity profiling API quality control ANDA regulatory submission

Olsalazine Dimethyl Ester (CAS 101351-60-4; molecular formula C₁₆H₁₄N₂O₆; molecular weight 330.29 g/mol) is the dimethyl ester derivative of olsalazine, in which both carboxylic acid groups of the parent diacid are replaced by methyl ester functionalities. It is formally catalogued as Olsalazine EP Impurity 3—one of nine process-related impurities listed in the British and European Pharmacopoeia monographs for olsalazine sodium API.

Molecular Formula C16H14N2O6
Molecular Weight 330.29 g/mol
Cat. No. B13445293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlsalazine Dimethyl Ester
Molecular FormulaC16H14N2O6
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)N=NC2=CC(=C(C=C2)O)C(=O)OC)O
InChIInChI=1S/C16H14N2O6/c1-23-15(21)11-7-9(3-5-13(11)19)17-18-10-4-6-14(20)12(8-10)16(22)24-2/h3-8,19-20H,1-2H3
InChIKeyUZCNQYSIBOPVEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olsalazine Dimethyl Ester (CAS 101351-60-4): Procurement-Grade Identity, Pharmacopoeial Status, and Core Physicochemical Profile


Olsalazine Dimethyl Ester (CAS 101351-60-4; molecular formula C₁₆H₁₄N₂O₆; molecular weight 330.29 g/mol) is the dimethyl ester derivative of olsalazine, in which both carboxylic acid groups of the parent diacid are replaced by methyl ester functionalities . It is formally catalogued as Olsalazine EP Impurity 3—one of nine process-related impurities listed in the British and European Pharmacopoeia monographs for olsalazine sodium API . The compound serves a dual industrial role: it is the key penultimate intermediate in the dominant patented synthetic route to olsalazine sodium (the active pharmaceutical ingredient of Dipentum), and it is an essential pharmacopoeial reference standard for impurity profiling, ANDA/DMF submissions, and QC method validation. Its IUPAC name is methyl 2-hydroxy-5-[(4-hydroxy-3-methoxycarbonylphenyl)diazenyl]benzoate .

Why Olsalazine Dimethyl Ester Cannot Be Substituted by Generic Olsalazine, Mesalazine, or Other Aminosalicylate Impurities in Regulated Workflows


Olsalazine Dimethyl Ester occupies a unique and non-interchangeable position in the olsalazine supply chain that is distinct from both the API (olsalazine sodium) and from other structurally related aminosalicylates. Unlike the parent drug olsalazine—which is a colon-targeted prodrug that delivers two molar equivalents of 5-aminosalicylic acid (5-ASA) upon bacterial azo-reduction in the colon [1]—the dimethyl ester is not a prodrug and has no therapeutic indication. It is exclusively a process intermediate and an impurity marker. Regulatory frameworks mandate that each of the nine pharmacopoeial impurities be individually identified, synthesized, isolated, and quantified in the final API to meet ICH quality standards . Substituting Olsalazine Dimethyl Ester with generic olsalazine, mesalazine, sulfasalazine, or even another olsalazine impurity (e.g., Impurity A or B) would invalidate the impurity profile, break chromatographic peak identity assignments, and render ANDA/regulatory submissions non-compliant. Furthermore, the ¹³C₁₂-labeled isotopologue provides a mass shift of +12 Da that is essential for accurate LC-MS/MS quantitation—a capability not afforded by any unlabeled analog [2].

Quantitative Differentiation Evidence for Olsalazine Dimethyl Ester: Head-to-Head Comparisons Against Parent Olsalazine, Alternative Intermediates, and Unlabeled Analogs


Regulatory Identity: Olsalazine Dimethyl Ester as EP Impurity 3—One of Only Nine BP/EP-Listed Process Impurities with Full Synthetic and Spectroscopic Characterization

Olsalazine Dimethyl Ester is definitively identified as Olsalazine EP Impurity 3 (Dimethyl 5,5'-(diazene-1,2-diyl)(E)-bis(2-hydroxybenzoate)), one of exactly nine process-related impurities listed in the British Pharmacopoeia and European Pharmacopoeia monographs for olsalazine sodium . Unlike other commercially available olsalazine-related substances that lack official pharmacopoeial recognition, this compound has been synthesized, isolated, purified, and fully characterized with detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Raman, and mass spectrometry) specifically for regulatory compliance [1]. The compound is supplied with a Certificate of Analysis and can be traceable against USP or EP reference standards upon request [2]. This official status is not shared by non-pharmacopoeial olsalazine analogs or generic mesalazine derivatives.

Pharmacopoeial impurity profiling API quality control ANDA regulatory submission

Lipophilicity Differentiation: Predicted logP of 3.8 for Olsalazine Dimethyl Ester versus logP 2.3–2.9 for Parent Olsalazine—Supporting Differential Chromatographic Retention and Extraction Behavior

The predicted octanol-water partition coefficient (logP) of Olsalazine Dimethyl Ester is 3.8, as computed from its molecular structure [1]. In contrast, the parent compound olsalazine (diacid form) has experimentally determined and predicted logP values ranging from 2.04 to 2.91 across Chemaxon, ALOGPS, and KowWin estimation methods [2]. This approximately 0.9–1.8 log unit difference corresponds to a roughly 8- to 60-fold higher predicted lipophilicity for the dimethyl ester, which directly impacts reversed-phase HPLC retention times, solid-phase extraction recovery, and organic solvent partition behavior during impurity isolation from the polar API matrix. The boiling point is predicted at 532.1 ± 50.0 °C and density at 1.35 ± 0.1 g/cm³ [1], providing additional physical property anchors for method development.

Chromatographic method development logP prediction impurity separation

13C12-Labeled Isotopologue as a Quantitative Internal Standard: +12 Da Mass Shift for Unambiguous LC-MS/MS and GC-MS Quantitation in Biological Matrices

Olsalazine Dimethyl Ester-¹³C₁₂ (molecular weight 342.20 g/mol) is the fully ¹³C-labeled isotopologue of the unlabeled compound (molecular weight 330.29 g/mol), providing a mass shift of +12 Da [1]. This stable isotope-labeled analog is specifically validated for use as an internal standard in quantitative analysis by NMR, GC-MS, and LC-MS [1]. The +12 Da mass difference ensures complete chromatographic co-elution with the unlabeled analyte while enabling unambiguous mass spectrometric discrimination—a critical requirement for accurate quantification of olsalazine dimethyl ester as a process impurity in API batches or as a metabolite tracer in pharmacokinetic studies. The unlabeled olsalazine dimethyl ester (CAS 101351-60-4) cannot serve this function because it is chemically identical to the analyte and would co-elute without mass discrimination. Generic labeled internal standards (e.g., deuterated mesalazine or ¹³C-labeled olsalazine) have different structures and different chromatographic retention, compromising method accuracy .

Stable isotope-labeled internal standard LC-MS/MS quantitation bioanalytical method validation

Synthetic Intermediate Criticality: The Dimethyl Ester Is the Key Penultimate Intermediate in the Commercial Olsalazine Sodium Manufacturing Process, with Quantified Impact on API Purity

In the patented industrial synthesis of olsalazine sodium (CN101786964B), the azo-coupled dimethyl ester intermediate—chemically identical to Olsalazine Dimethyl Ester—is the direct precursor that undergoes alkaline hydrolysis to yield the final API [1]. The patent explicitly quantifies the impact of process optimization at this intermediate stage: incorporation of antioxidant agents (hydrazine hydrate or sodium hydrosulfite) during hydrolysis of the dimethyl ester intermediate reduces the maximum single impurity content in the crude API from greater than 1.0% to less than 0.3%, while simultaneously improving the hydrolysis yield from approximately 60% to approximately 80% [1]. Alternative synthetic routes that bypass this specific dimethyl ester intermediate (e.g., direct diazotization and coupling of unprotected mesalazine) yield API with different impurity profiles and typically lower purity [2]. The DrugFuture synthesis database confirms that the standard industrial route proceeds via methyl-5-amino-2-hydroxybenzoate diazotization followed by coupling with methyl 2-hydroxybenzoate to form the dimethyl ester azo compound [3].

API process chemistry impurity control strategy olsalazine sodium manufacturing

Validated HPLC Detection and Quantification: Detection Limit of 1 ng and Linear Range of 20–125 μg/mL for Olsalazine Sodium Impurity Profiling by Reverse-Phase Ion-Pair HPLC

A validated reversed-phase ion-pair HPLC method for the separation and determination of olsalazine sodium and its impurities has been published, using an Alltima C18 column with methanol:ion-pair buffer (45:55, v/v) as mobile phase and UV detection at 340 nm [1]. The method achieved a detection limit of 1 ng (S/N > 3) and a linear calibration range of 20–125 μg/mL (r = 0.9999) [1]. In three commercial batches assayed, the total impurity content ranged from 0.62% to 0.86%, and one of the impurities was confirmed to be a side-reaction product from the synthesis [1]. This method can separate and quantify the dimethyl ester impurity from other process-related substances and the API peak. In contrast, generic HPLC methods designed for mesalazine or sulfasalazine impurity profiling use different columns, mobile phases, and detection wavelengths (typically 230–254 nm for mesalazine) and cannot resolve the full olsalazine impurity profile [2].

HPLC impurity quantification analytical method validation pharmaceutical quality control

Advanced Drug Delivery Research Application: Olsalazine Dimethyl Ester Serves as the Ligand Precursor for Calcium Coordination Solids Engineered for pH-Triggered Colonic Release

Olsalazine Dimethyl Ester has been employed as the ester-protected precursor for the synthesis of calcium coordination solids designed for pH-triggered release of olsalazine in the colon [1]. In this application, the dimethyl ester form of olsalazine serves as the organic ligand building block that coordinates with calcium ions to form extended metal-organic frameworks. Upon exposure to aqueous HCl (simulating gastric conditions), these frameworks undergo structural changes, forming a dense Ca(H₂olz) phase that enables delayed release of the active drug [1]. All three calcium materials evaluated exhibited delayed release of olsalazine relative to the commercial Na₂(H₂olz) formulation, demonstrating that the dimethyl ester precursor enables tuning of solubility and release performance [1]. This research application is specific to the dimethyl ester form because the free carboxylic acid groups of olsalazine itself coordinate differently with calcium, producing different framework topologies and release kinetics. Neither mesalazine nor sulfasalazine can form analogous coordination solids due to their distinct coordination geometries .

Colon-targeted drug delivery coordination polymers pH-responsive release

Highest-Value Procurement and Application Scenarios for Olsalazine Dimethyl Ester Based on Quantitative Evidence


Pharmaceutical QC and ANDA Submission: Pharmacopoeial Impurity Reference Standard for Batch Release Testing

Olsalazine Dimethyl Ester (EP Impurity 3) is indispensable for quality control laboratories performing impurity profiling of olsalazine sodium API. As one of nine BP/EP-listed process impurities, its quantification in every API batch is mandated by ICH Q3A guidelines . The validated HPLC method with 1 ng detection limit and 20–125 μg/mL linear range [1] requires an authenticated reference standard of this exact impurity for system suitability testing, retention time marking, and calibration curve construction. Procuring the compound with full Certificate of Analysis and EP/USP traceability documentation [2] directly supports ANDA submissions, DMF filings, and commercial batch release decisions.

Bioanalytical Method Development: 13C12-Labeled Internal Standard for LC-MS/MS Quantification in Plasma and Tissue

For CROs and pharmaceutical companies developing bioanalytical methods to quantify olsalazine-related substances in biological matrices, the ¹³C₁₂-labeled isotopologue provides a structurally identical internal standard with a +12 Da mass shift . This enables accurate correction for matrix effects, extraction recovery, and ionization variability in LC-MS/MS assays—directly supporting pharmacokinetic studies of olsalazine sodium formulations and meeting FDA/EMA bioanalytical method validation criteria for accuracy (±15%) and precision (CV ≤15%). The unlabeled dimethyl ester cannot serve this function, and generic labeled internal standards with different structures introduce unacceptable chromatographic and ion-suppression variability [1].

API Process Development and Scale-Up: Key Intermediate for Optimizing Olsalazine Sodium Manufacturing Yield and Purity

Process chemistry teams engaged in olsalazine sodium manufacturing or generic API development require high-purity Olsalazine Dimethyl Ester as the penultimate intermediate. The CN101786964B patent demonstrates that process optimization at this intermediate stage—specifically the use of antioxidants during hydrolysis—reduces the maximum single impurity from >1.0% to <0.3% (a >70% relative reduction) and increases hydrolysis yield from ~60% to ~80% (a ~33% relative improvement) . Sourcing this intermediate with defined purity specifications and impurity profile data is essential for achieving ICH-compliant API quality and economically viable production yields, directly impacting the cost of goods for generic olsalazine sodium formulations.

Colon-Targeted Drug Delivery Research: Ester-Protected Ligand for Coordination Polymer Engineering

Academic and industrial research groups developing advanced colon-targeted delivery systems can utilize Olsalazine Dimethyl Ester as a ligand precursor for synthesizing calcium coordination solids with pH-responsive release properties. The ester protection strategy enables formation of metal-organic frameworks that exhibit delayed olsalazine release under simulated gastric conditions relative to the commercial Na₂(H₂olz) formulation . This application is uniquely enabled by the dimethyl ester form—neither olsalazine diacid, mesalazine, nor sulfasalazine can form analogous coordination polymers with comparable pH-triggered release behavior, making this compound a critical procurement item for research programs seeking to improve topical 5-ASA delivery while minimizing small-intestinal drug release and associated secretory diarrhea side effects [1].

Quote Request

Request a Quote for Olsalazine Dimethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.